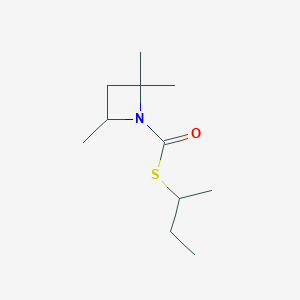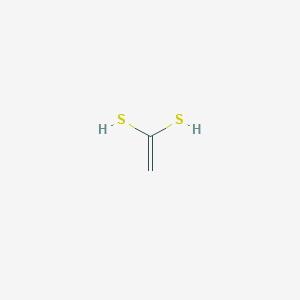
2,3,6-Trimethylhept-4-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trimethylhept-4-yn-3-ol is an organic compound with the molecular formula C10H18O It is a branched alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylhept-4-yn-3-ol can be achieved through several methods. One common approach involves the reaction of a suitable alkyne with a Grignard reagent. For example, the reaction of 2,3,6-trimethylhept-4-yne with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trimethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the triple bond.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2,3,6-Trimethylhept-4-yn-3-one.
Reduction: Formation of 2,3,6-Trimethylhept-4-en-3-ol or 2,3,6-Trimethylheptan-3-ol.
Substitution: Formation of 2,3,6-Trimethylhept-4-yn-3-chloride or 2,3,6-Trimethylhept-4-yn-3-bromide.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trimethylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,3,6-Trimethylhept-4-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne moiety can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,3-Trimethylheptane
- 2,3,4-Trimethylhexane
- 2,6,6-Trimethylhept-4-yn-3-ol
Uniqueness
2,3,6-Trimethylhept-4-yn-3-ol is unique due to its specific arrangement of methyl groups and the presence of both a hydroxyl group and a triple bond.
Eigenschaften
CAS-Nummer |
56269-72-8 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2,3,6-trimethylhept-4-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-7-10(5,11)9(3)4/h8-9,11H,1-5H3 |
InChI-Schlüssel |
QYGFCWWMAQPPSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C#CC(C)(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


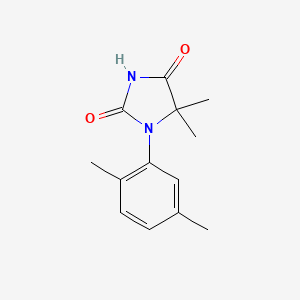

![[(Butan-2-yl)oxy]acetyl chloride](/img/structure/B14625392.png)

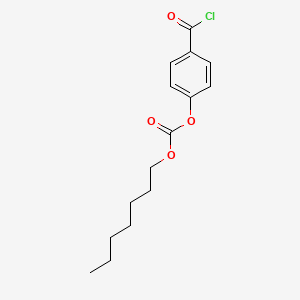
![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)
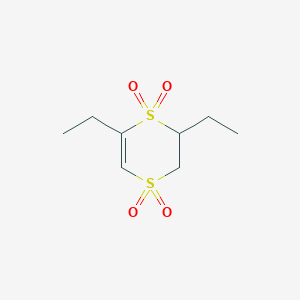
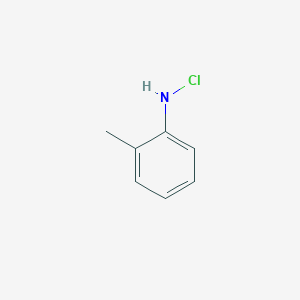
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)

